molecular formula C15H32O2S B101636 3-Dodecylthio-1,2-propanediol CAS No. 18023-86-4

3-Dodecylthio-1,2-propanediol

Cat. No. B101636
CAS RN: 18023-86-4
M. Wt: 276.5 g/mol
InChI Key: QIPYUDGFTOQZHX-UHFFFAOYSA-N
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Patent
US04058502

Procedure details

To a 300-ml flask was added 60.7 grams (0.30 mole) of n-dodecyl mercaptan and 0.63 grams (0.015 mole, 5 mole percent) of lithium hydroxide monohydrate catalyst. The mixture was stirred and heated to 90°-100° C. To this stirred solution was added dropwise over a 4.25 hour period 33.3 grams (0.45 mole) of glycidol. The reaction mixture was stirred and heated at 90°-95° C for an additional 21 hours. The product was isolated by vacuum distillation in a yield of 41.3 grams (50% of theory) boiling at 158°-178° C/0.05-0.15 mm.
Quantity
60.7 g
Type
reactant
Reaction Step One
Quantity
0.63 g
Type
catalyst
Reaction Step One
Quantity
33.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([SH:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[CH2:14]1[O:16][CH:15]1[CH2:17][OH:18]>O.[OH-].[Li+]>[CH2:1]([S:13][CH2:14][CH:15]([OH:16])[CH2:17][OH:18])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12] |f:2.3.4|

Inputs

Step One
Name
Quantity
60.7 g
Type
reactant
Smiles
C(CCCCCCCCCCC)S
Name
Quantity
0.63 g
Type
catalyst
Smiles
O.[OH-].[Li+]
Step Two
Name
Quantity
33.3 g
Type
reactant
Smiles
C1C(O1)CO

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 90°-100° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
heated at 90°-95° C for an additional 21 hours
Duration
21 h
CUSTOM
Type
CUSTOM
Details
The product was isolated by vacuum distillation in a yield of 41.3 grams (50% of theory) boiling at 158°-178° C/0.05-0.15 mm

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCCCCC)SCC(CO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.